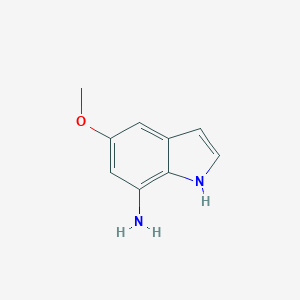

5-Methoxy-1H-indol-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-1H-indol-7-amine is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research and Drug Interaction Studies

5-Methoxy-1H-indol-7-amine, a derivative of the tryptamine family, has gained attention in the field of pharmacological research. Although there are limited studies directly examining this compound, research on structurally similar compounds provides insight into potential therapeutic applications and pharmacological interactions.

Understanding of Psychoactive Substances : Studies on related psychoactive substances such as 5-(2-aminopropyl)indole (5-IT) contribute to the understanding of the pharmacology and toxicology of new psychoactive substances. These substances, often appearing as 'legal highs', present significant challenges in terms of public health due to their potential for intoxication and fatalities. Comprehensive reviews of existing knowledge on substances like 5-IT shed light on their chemistry, synthesis, pharmacological and toxicological aspects, and legal status, providing valuable information for pharmacologists, toxicologists, and regulatory authorities (Katselou et al., 2015).

Role in Serotonin Syndrome and Drug Safety : Investigations into new psychoactive substances (NPS), including compounds structurally related to this compound, have highlighted their role in triggering Serotonin Syndrome. This condition results from an over-activation of the serotoninergic system and can be caused by various NPS. Understanding the association between certain NPS and Serotonin Syndrome is crucial for improving clinical outcomes and ensuring drug safety (Schifano et al., 2021).

Antioxidant and Neuroprotective Properties : Melatonin, an indoleamine chemically related to this compound, has been extensively studied for its antioxidant properties. Research indicates that melatonin and its metabolites are efficient scavengers of free radicals, highlighting their potential in reducing oxidative stress and molecular damage in various organs. These properties might also be relevant when considering the therapeutic potential of this compound and its derivatives (Reiter et al., 2008).

Insights into Psychoactive Effects and Clinical Development : Research on compounds like 5-MeO-DMT, which shares structural similarities with this compound, provides insights into their psychoactive effects and clinical development potential. These compounds are known to induce profound alterations in consciousness and have potential beneficial long-term effects on mental health and well-being. Such studies pave the way for further clinical exploration, using similar precautions as with other classic psychedelics (Ermakova et al., 2021).

Investigations into Dual Neurotransmitter Releasers : Understanding the role of biogenic amine transporters (BATs) in neurotransmission has been crucial in drug development. Studies on compounds that release both dopamine and serotonin, such as PAL287, provide insights into their potential as treatment agents for addiction and other disorders. These compounds offer a balanced approach by normalizing impairments in neurotransmitter systems, presenting a promising avenue for treating conditions like cocaine addiction, depression, and other disorders (Rothman et al., 2006).

Mechanism of Action

Target of Action

5-Methoxy-1H-indol-7-amine, like many indole derivatives, is believed to interact with multiple receptors in the body . The indole nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to various targets . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological responses.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . For example, some indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus , suggesting that this compound may also interact with viral pathways.

Pharmacokinetics

The physiochemical properties of a related compound, mmina, suggest it could be a good drug-like molecule

Result of Action

Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light

Future Directions

Properties

IUPAC Name |

5-methoxy-1H-indol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPLRMVEESXSPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646716 |

Source

|

| Record name | 5-Methoxy-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-47-6 |

Source

|

| Record name | 5-Methoxy-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)